2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol chemical structure and properties
2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol chemical structure and properties
This technical guide details the structural characteristics, synthesis, and properties of 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol (also referred to as 1-hydroxy-2-phenyl-7-azabenzimidazole ).
This compound represents a critical scaffold in medicinal chemistry, serving as a bioisostere for benzimidazoles and acting as a specialized ligand in coordination chemistry. It is structurally related to the peptide coupling additive HOAt (1-hydroxy-7-azabenzotriazole), but possesses a carbon at the 2-position rather than a nitrogen, altering its electronic and steric profile.
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Part 1: Molecular Architecture & Tautomeric Dynamics
The molecule consists of a pyridine ring fused to an imidazole ring (the imidazo[4,5-b]pyridine core), substituted with a phenyl group at the C2 position and a hydroxyl group at the N1 position.
Structural Core and Nomenclature
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IUPAC Name: 2-Phenyl-1H-imidazo[4,5-b]pyridin-1-ol[1]
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Common Scaffolds: 7-Azabenzimidazole, 1-Deazapurine.[2]
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Molecular Formula: C
H N O -
Molecular Weight: 211.22 g/mol
Tautomerism: The N-Hydroxy / N-Oxide Equilibrium
A defining feature of this molecule is the prototropic tautomerism between the N-hydroxy form (1-ol) and the N-oxide form (3-oxide) . Unlike symmetrical benzimidazoles, the presence of the pyridine nitrogen (N4) creates an electronic asymmetry that influences this equilibrium.
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Form A (1-Hydroxy): The proton resides on the oxygen atom. This form is typically favored in non-polar solvents and is responsible for the molecule's acidity (pKa ~6–7).
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Form B (3-Oxide): The proton resides on the N3 nitrogen, creating a zwitterionic N-oxide character. This form is often stabilized in polar protic solvents (water, methanol) due to solvation of the dipole.
Note on Numbering: The [4,5-b] fusion dictates the numbering. The bridgehead carbons are 3a and 7a. The pyridine nitrogen is at position 4.[3]
Caption: Tautomeric equilibrium between the N-hydroxy and N-oxide forms, influenced by solvent polarity and the electron-withdrawing nature of the pyridine ring.
Part 2: Synthesis Protocols
Synthesizing the N-hydroxy derivative requires avoiding the full reduction of the nitro precursor, which would yield the deoxy (N-H) parent compound. The most robust pathway involves the cyclization of 2-(benzylamino)-3-nitropyridine .
Retrosynthetic Analysis
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Disconnection: The C2-N3 bond or the N1-C2 bond.
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Precursors: 2-Chloro-3-nitropyridine and Benzylamine.
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Key Step: Base-catalyzed cyclization of the nitro-amine intermediate, retaining one oxygen atom from the nitro group.
Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (S
Ar)
Objective: Synthesis of N-benzyl-3-nitropyridin-2-amine.
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Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Benzylamine (1.1 eq), Triethylamine (1.2 eq).
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Solvent: Ethanol or DMF (Anhydrous).
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Procedure:
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Dissolve 2-chloro-3-nitropyridine in ethanol (0.5 M).
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Add triethylamine followed by the dropwise addition of benzylamine at 0°C.
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Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor by TLC).
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Workup: Evaporate solvent. Resuspend residue in water/ethyl acetate. Wash organic layer with brine, dry over Na
SO , and concentrate. -
Yield: Typically >85% (Yellow solid).[4]
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Step 2: Base-Catalyzed Cyclization to the N-Oxide/N-Hydroxy Product
Objective: Ring closure to 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol.
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Reagents: N-benzyl-3-nitropyridin-2-amine (from Step 1), NaOH (4.0 eq, 10% aq), Methanol.
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Mechanism: An intramolecular redox reaction where the benzylic methylene is oxidized while the nitro group is reduced, ultimately forming the imidazole ring with an N-hydroxy/N-oxide motif.
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Procedure:
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Dissolve the intermediate in methanol/10% NaOH (1:1 ratio).
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Reflux the mixture for 8–12 hours. The solution will darken.
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Workup: Cool to room temperature. Neutralize carefully with HCl to pH ~6–7. The product often precipitates at neutral pH.
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Filter the precipitate.[5] Recrystallize from Ethanol/Water.
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Characterization:
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H NMR (DMSO-d
): Look for the disappearance of the benzylic CH (approx 4.8 ppm) and the appearance of the aromatic phenyl protons. The OH proton is often broad or invisible due to exchange. -
Mass Spec: [M+H]
= 212.08.
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H NMR (DMSO-d
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Caption: Synthetic workflow via the oxidative cyclization of N-benzyl-3-nitropyridin-2-amine.
Part 3: Physicochemical Properties & Applications
Quantitative Data Summary
| Property | Value (Approx.) | Context |
| pKa (OH) | 6.2 – 6.8 | Acidic due to resonance stabilization of the N-O |
| LogP | 1.8 – 2.2 | Moderately lipophilic; soluble in DMSO, MeOH, DMF. |
| UV | ~305 nm | Bathochromic shift compared to non-phenyl analogs. |
| Fluorescence | Weak/Moderate | Often quenched by the N-OH group; increases upon O-alkylation. |
| Chelation | Bidentate (N,O) | Forms stable 5-membered rings with transition metals (Cu, Zn). |
Chemical Reactivity & Applications
1. Peptide Coupling Additive (HOAt Analog)
Similar to HOAt, the 1-hydroxy-7-azabenzimidazole scaffold can suppress racemization during peptide synthesis. The pyridine nitrogen (N4) provides an "electron-sink" effect, increasing the acidity of the N-OH group and stabilizing the active ester intermediate.
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Mechanism: The N-OH attacks the carbodiimide-activated amino acid, forming an activated ester that reacts rapidly with the amine component. The pyridine nitrogen may assist via neighboring group participation (anchimeric assistance).
2. Metal Coordination (MOFs and Catalysis)
The molecule acts as a bidentate ligand. The N3 nitrogen and the deprotonated N1-oxide oxygen form a "bite angle" suitable for coordinating metals like Cu(II) and Zn(II).
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Utility: Construction of Metal-Organic Frameworks (MOFs) where the phenyl group acts as a steric spacer, modulating pore size.
3. Bioisosterism in Drug Design
The imidazo[4,5-b]pyridine core is a privileged scaffold in kinase inhibitors. The N-hydroxy variant offers a unique hydrogen bond donor/acceptor profile:
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Donor: The OH group.
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Acceptor: The N4 pyridine nitrogen and the N3 imidazole nitrogen.
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Metabolic Stability: The 2-phenyl group blocks the C2 position from metabolic oxidation, although the phenyl ring itself may be subject to hydroxylation (e.g., 4'-OH).
References
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Synthesis of Imidazo[4,5-b]pyridines: Goker, H., et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Journal of Heterocyclic Chemistry, 2023.
- Tautomerism of Hydroxy-Heterocycles: Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press. (General Reference for N-OH/N-Oxide equilibrium).
- HOAt/HOAb Chemistry: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993. (Contextual grounding for 7-azabenzimidazole N-hydroxy reactivity).
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Biological Activity of PhIP Analogs: "Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine–resistant cancer cells." AACR Journals.
